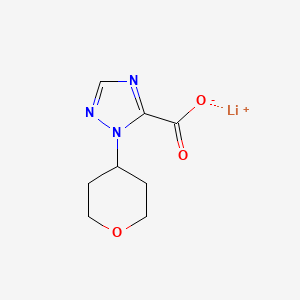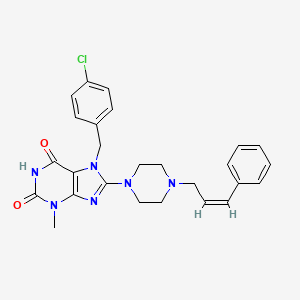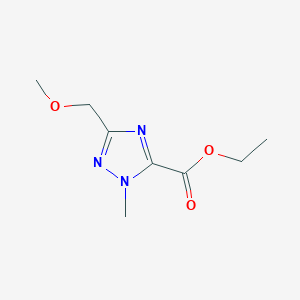
Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate, also known as LiOTC, is a novel compound with potential applications in scientific research. This compound is a derivative of triazole, a heterocyclic compound that has been widely used in medicinal chemistry.
作用機序
The mechanism of action of Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate is not fully understood. However, it is believed that this compound exerts its neuroprotective effects by modulating the activity of the protein kinase B (Akt) signaling pathway. This pathway plays a crucial role in cell survival and is involved in the regulation of various cellular processes, including apoptosis, metabolism, and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates a range of cellular processes.
実験室実験の利点と制限
One of the main advantages of Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations for lab experiments. For example, its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments. Additionally, this compound has not been extensively tested in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the efficacy of this compound in animal models of these diseases. Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Conclusion
In conclusion, this compound is a novel compound with potential applications in scientific research. Its neuroprotective properties make it a valuable tool for studying neurodegenerative diseases, and its relatively simple synthesis method makes it accessible to researchers. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
The synthesis of Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate involves the reaction between 4-bromobutanol and 1H-1,2,4-triazole-3-carboxylic acid, followed by the addition of lithium hydroxide. The reaction yields a white crystalline solid with a melting point of 205-206°C. This synthesis method is relatively simple and scalable, making it suitable for large-scale production.
科学的研究の応用
Lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate has shown promising results in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can enhance cognitive function. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
lithium;2-(oxan-4-yl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.Li/c12-8(13)7-9-5-10-11(7)6-1-3-14-4-2-6;/h5-6H,1-4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLWDXXZIHSEH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C(=NC=N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)




![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)
